

Quantifying BRD4 Protein Degradation by Western Blot: Application Notes and Protocols

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Compound of Interest

Compound Name: *BRD4 ligand-Linker Conjugate 1*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

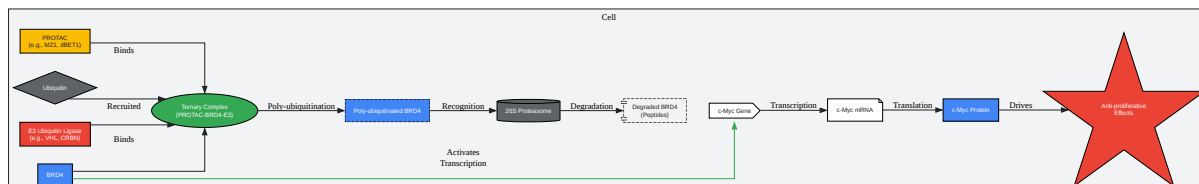
Bromodomain-containing protein 4 (BRD4) has emerged as a critical epigenetic reader and a promising therapeutic target in various diseases, particularly cancer.[1] BRD4 plays a pivotal role in regulating the expression of key oncogenes, such as c-Myc.[1][2] A novel and potent therapeutic strategy involves the targeted degradation of BRD4 using technologies like Proteolysis Targeting Chimeras (PROTACs).[2][3][4] PROTACs are heterobifunctional molecules that induce the ubiquitination and subsequent proteasomal degradation of the target protein.[2]

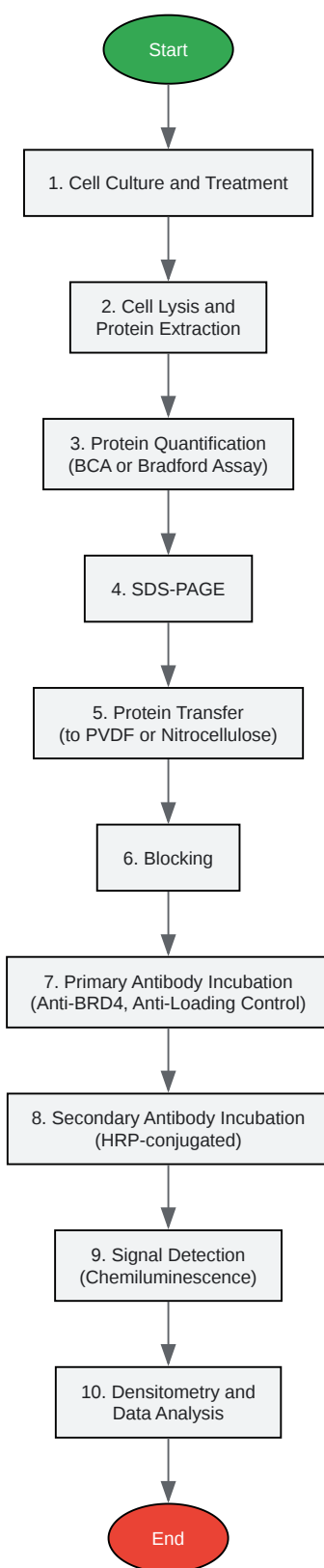
Western Blotting is a fundamental and widely used technique to quantify the degradation of BRD4.[5] This application note provides detailed protocols and methodologies for the accurate quantification of BRD4 protein degradation using Western Blot analysis, tailored for researchers and professionals in drug development.

Signaling Pathway of PROTAC-Mediated BRD4 Degradation

PROTACs targeting BRD4 typically consist of a ligand that binds to BRD4, a linker, and a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[2][3] By bringing BRD4 and the E3 ligase into close proximity, the PROTAC facilitates the formation

of a ternary complex.[2] This induced proximity leads to the polyubiquitination of BRD4, marking it for recognition and degradation by the 26S proteasome.[2] The degradation of BRD4 results in the downregulation of its target genes, including c-Myc, leading to anti-proliferative effects in cancer cells.[1][2]





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